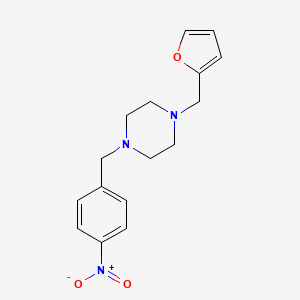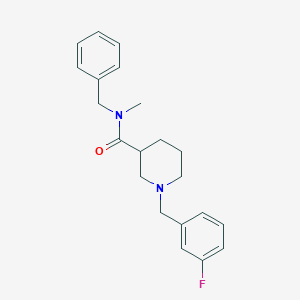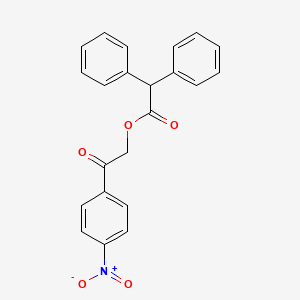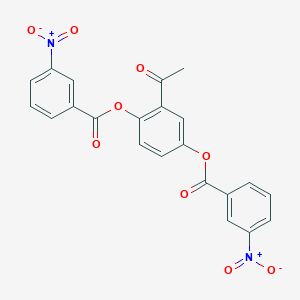
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate is a complex organic compound that features both biphenyl and dinitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of the biphenyl and dinitrophenoxy intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl compound with a boronic acid derivative in the presence of a palladium catalyst.
Preparation of Dinitrophenoxy Intermediate: The dinitrophenoxy intermediate is typically prepared through nitration of a phenoxy compound using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves the esterification of the biphenyl and dinitrophenoxy intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and dinitrophenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups in the dinitrophenoxy moiety, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The biphenyl and dinitrophenoxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methoxyaniline
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate stands out due to its unique combination of biphenyl and dinitrophenoxy groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C27H18N2O8 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C27H18N2O8/c30-25(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-36-27(31)21-7-4-8-23(15-21)37-26-14-13-22(28(32)33)16-24(26)29(34)35/h1-16H,17H2 |
InChI Key |
GICUCNXZSCQKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)


![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
